(2,6-Dimethylpyridin-3-yl)methanamine

Overview

Description

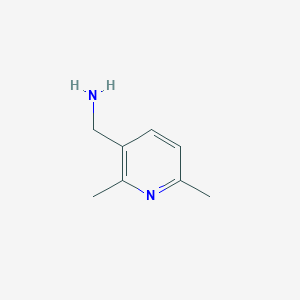

(2,6-Dimethylpyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions and an aminomethyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpyridin-3-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylpyridine.

Formylation: The 2,6-dimethylpyridine undergoes formylation to introduce a formyl group at the 3 position, resulting in 2,6-dimethyl-3-formylpyridine.

Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Amination: Finally, the hydroxymethyl group is converted to an aminomethyl group through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethylpyridin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dimethylpyridin-3-yl)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.

Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzyme active sites.

Comparison with Similar Compounds

(2,6-Dimethylpyridine): Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

(3-Aminomethylpyridine): Lacks the methyl groups at the 2 and 6 positions, which can affect its steric and electronic properties.

(2,6-Dimethyl-4-pyridyl)methanamine: Similar structure but with the aminomethyl group at the 4 position, leading to different reactivity and applications.

Uniqueness: (2,6-Dimethylpyridin-3-yl)methanamine is unique due to the presence of both methyl groups and the aminomethyl group, which confer specific steric and electronic properties. These properties make it a versatile compound for various synthetic and research applications.

Biological Activity

(2,6-Dimethylpyridin-3-yl)methanamine, also known by its CAS number 672325-49-4, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring with two methyl groups at the 2 and 6 positions and an amine group attached to the carbon at the 3 position. Its unique structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

The chemical formula for this compound is C9H12N2, with a molecular weight of 148.20 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation and reduction, which can yield different derivatives with potentially diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, influencing their activity. Additionally, the compound may act as an agonist for Toll-like receptors (TLR), particularly TLR2, which plays a crucial role in immune response modulation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies reveal that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects on cancer cell lines in laboratory settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or the amine group can significantly affect its potency and selectivity towards biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against certain cancer cell lines |

| Alteration of methyl substitution pattern | Affects binding affinity to TLRs |

Research has shown that specific modifications can enhance the compound's selectivity and efficacy as a therapeutic agent .

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antibacterial activity .

- Cancer Cell Line Testing : In a series of experiments involving human breast cancer cell lines (MCF-7), derivatives of this compound showed IC50 values ranging from 10 to 20 µM, suggesting effective inhibition of cell proliferation .

Properties

IUPAC Name |

(2,6-dimethylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQSZTXFIAHDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.